molecular formula C7H8N2O2 B8806984 Methyl 3-(1H-imidazol-4-yl)acrylate

Methyl 3-(1H-imidazol-4-yl)acrylate

Cat. No.: B8806984
M. Wt: 152.15 g/mol
InChI Key: ZXKOENSQFURTSZ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-4-yl)acrylate (CAS 70346-51-9) is an α,β-unsaturated ester derivative of urocanic acid, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is structurally characterized by an acrylate group conjugated to the imidazole ring at the 4-position. This compound is also known as urocanic acid methyl ester and serves as a key intermediate in synthetic chemistry and metabolic studies .

Properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOENSQFURTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966742
Record name Methyl 3-(1H-imidazol-5-yl)prop-2-enoate
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Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52363-40-3
Record name Methyl 3-(1H-imidazol-5-yl)-2-propenoate
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Record name Methyl 3-(1H-imidazol-4-yl)acrylate
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Record name Methyl 3-(1H-imidazol-5-yl)prop-2-enoate
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Record name Methyl 3-(1H-imidazol-4-yl)acrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1H-imidazol-4-yl)acrylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for inhibiting cancer cell proliferation through mechanisms like histone deacetylase (HDAC) inhibition. This suggests a role in cancer therapy.
  • Neuroprotective Effects : Molecular docking studies reveal that it may bind effectively to enzymes involved in neurodegenerative processes, indicating potential applications in treating conditions like Alzheimer's disease.

Coordination Chemistry

This compound is explored as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances its utility in synthesizing metal-organic frameworks (MOFs), which are important for applications in catalysis and proton conduction research.

Materials Science

The compound serves as a building block for synthesizing more complex materials. Its unique structure allows for the development of specialty chemicals with specific properties, making it useful in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the anticancer effects of this compound demonstrated that it inhibited proliferation in specific cancer cell lines. Mechanistic studies revealed that this inhibition was linked to HDAC activity modulation, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-4-yl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and receptor binding. The propenoic acid methyl ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Variations and Substituents

The primary structural differences among analogues lie in the substituents attached to the imidazole-acrylate core. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Methyl 3-(1H-imidazol-4-yl)acrylate None (unprotected imidazole) C₇H₈N₂O₂ 152.15
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (12) Tetrazol-5-yl and biphenylmethyl groups C₁₅H₁₄N₆O₂ 311.24 (M+H⁺)
(E)-Methyl 1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylate (15) 2-Chlorotrityl and tetrazol-5-yl groups C₄₀H₃₁N₆O₂Cl 664.19 (M+H⁺)
Methyl 3-(1-Tritylimidazol-4-yl) Propionate Trityl (triphenylmethyl) group C₂₆H₂₄N₂O₂ 396.48

Key Observations :

  • Protecting Groups : The trityl group in Methyl 3-(1-Tritylimidazol-4-yl) Propionate enhances steric bulk and stability, making it suitable for selective reactions .

Key Observations :

  • High yields (>90%) are achievable for compounds with tetrazolyl or trityl groups, indicating robust synthetic protocols .
  • The unprotected imidazole in this compound may require milder conditions to avoid side reactions, though specific data are lacking .

Spectroscopic and Analytical Data

ESI-MS and NMR Profiles :

  • This compound: No MS data provided, but ¹H-NMR would show signals for the acrylate doublet (δ ~6.5 ppm) and imidazole protons (δ ~7.8 ppm) .
  • Compound 12 : ESI-MS m/z 311.24 (M+H⁺); ¹H-NMR features a trans doublet (δ 6.46, J = 15.6 Hz) and imidazole singlet (δ 8.46) .
  • Compound 15 : ESI-MS m/z 664.19 (M+H⁺); ¹H-NMR shows aromatic multiplicity (δ 7.12–7.53) and acrylate doublet (δ 6.54) .

Key Observations :

  • The acrylate moiety consistently shows a characteristic trans coupling constant (J = 15.6 Hz ) across analogues .
  • Aromatic substituents (e.g., biphenylmethyl in compound 15) introduce complex splitting patterns in NMR .

Q & A

Q. What is the standard synthetic procedure for Methyl 3-(1H-imidazol-4-yl)acrylate, and what analytical methods confirm its purity?

The compound is synthesized via a literature method starting from precursor 5, achieving a 95% yield. Key steps include acrylate esterification under controlled conditions. Characterization involves ¹H/¹³C NMR, ESI-MS, and elemental analysis. For example, ¹H NMR (CD₃OD) shows peaks at δ 7.78 (imidazole C-H), 6.44 (acrylate CH), and 3.78 (ester methyl group), confirming the structure .

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR is critical for structural elucidation. The ¹H NMR spectrum (CD₃OD) reveals distinct signals: a singlet for the imidazole proton (δ 7.78), a doublet for the trans-configured acrylate (J = 16.0 Hz), and a methyl ester peak (δ 3.78). ¹³C NMR confirms carbonyl (δ 168.14) and aromatic carbons .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for bioactive molecules, such as tetrazole derivatives used in angiotensin II receptor antagonists (e.g., compound 22a in ). The acrylate moiety enables conjugation, while the imidazole ring enhances metal-binding or hydrogen-bonding capabilities .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to achieve high yields?

Reaction optimization includes solvent selection (DMF for polar aprotic conditions), temperature control (65–80°C), and radical initiators (e.g., AIBN). High yields (95%) are attributed to minimized side reactions, such as imidazole ring oxidation, through inert atmospheres and purified reagents .

Q. How does the compound’s structure influence its application in pH-responsive polymers?

The imidazole group undergoes protonation/deprotonation at physiological pH, altering polymer solubility. Similar structures (e.g., 4-(1H-imidazol-1-yl)butyl methacrylate in ) demonstrate reversible conformational changes in response to pH, enabling drug delivery or smart material applications .

Q. How can researchers analyze reaction byproducts or degradation products of this compound?

Advanced techniques like HPLC-MS monitor ester hydrolysis or imidazole oxidation. For example, ESI-MS (m/z 153.22) identifies the parent ion, while degradation products are detected via shifts in molecular weight or fragmentation patterns .

Q. What role does this compound play in coordination chemistry?

The imidazole nitrogen acts as a ligand for transition metals (e.g., Co²⁺ or Zn²⁺). Studies on Schiff base ligands ( ) highlight imidazole’s ability to form stable complexes, characterized by X-ray crystallography or UV-Vis spectroscopy .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or electronic properties?

Density Functional Theory (DFT) calculates electron distribution, focusing on the acrylate’s electrophilic β-carbon and the imidazole’s lone pairs. Such models guide synthetic modifications, such as tuning steric effects for regioselective reactions .

Q. How should researchers resolve contradictions in published data (e.g., conflicting spectroscopic results)?

Cross-validation with multiple techniques is essential. For example, discrepancies between NMR and elemental analysis may indicate impurities. Recrystallization (e.g., using CHCl₃:MeOH) and repeated spectral acquisitions ensure reproducibility .

Q. What experimental precautions are critical for handling this compound?

Due to its light-sensitive acrylate group and hygroscopic imidazole ring, storage under argon at –20°C is recommended. Glovebox use prevents moisture absorption, and reaction progress is monitored via TLC to avoid over-alkylation .

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